molecular formula C8H6BrClO2 B13249231 2-Bromo-4-methylphenyl chloroformate

2-Bromo-4-methylphenyl chloroformate

Cat. No.: B13249231
M. Wt: 249.49 g/mol
InChI Key: QYLXJUOVXALBQF-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenyl chloroformate is an organic compound characterized by the presence of a bromine atom, a methyl group, and a chloroformate functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylphenyl chloroformate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-methylphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the chloroformate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylphenyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates.

    Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2-bromo-4-methylphenol and carbon dioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

    Carbamates: Formed from reactions with amines.

    Carbonates: Formed from reactions with alcohols.

    Thiocarbonates: Formed from reactions with thiols.

    2-Bromo-4-methylphenol: Formed from hydrolysis.

Scientific Research Applications

2-Bromo-4-methylphenyl chloroformate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylphenyl chloroformate primarily involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Lacks the chloroformate group, making it less reactive in nucleophilic substitution reactions.

    4-Methylphenyl chloroformate: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloro-4-methylphenyl chloroformate: Contains a chlorine atom instead of bromine, leading to variations in reactivity and selectivity.

Uniqueness

2-Bromo-4-methylphenyl chloroformate is unique due to the presence of both a bromine atom and a chloroformate group. This combination enhances its reactivity and versatility in various chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(2-bromo-4-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6BrClO2/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3

InChI Key

QYLXJUOVXALBQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)Cl)Br

Origin of Product

United States

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